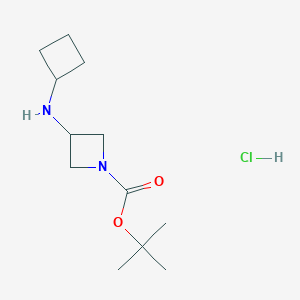

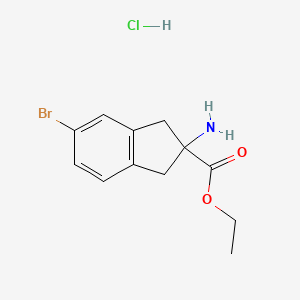

![molecular formula C12H26Cl2N2O B2401573 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride CAS No. 2320381-69-7](/img/structure/B2401573.png)

1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another . They are found in many physiologically active compounds .

Synthesis Analysis

There are several synthetic protocols to construct oxazepine derivatives. These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .

Molecular Structure Analysis

The molecular structure of oxazepines is characterized by a seven-membered ring containing an oxygen and a nitrogen atom . There are three isomeric forms of dibenzoxazepine systems possible .

Chemical Reactions Analysis

The synthesis of oxazepine derivatives often involves reactions of imines with dichlorocarbene to afford dichloroaziridines, which isomerize to imidoylchlorides in the presence of Lewis acids .

Applications De Recherche Scientifique

Asymmetric Synthesis

One application of related oxazepine compounds is in asymmetric synthesis. For instance, (2R,3S)-3,4-Dimethyl-5,7-dioxo-2-phenylperhydro-1,4-oxazepine has been used in the Michael reaction to produce highly optically pure 3-cyclopentanoneacetic acid. This showcases the potential of oxazepines in generating enantiomerically pure compounds, which is crucial in the synthesis of certain pharmaceuticals (Mukaiyama, Hirako, & Takeda, 1978).

Innovative Heterocyclic Synthesis

Oxazepines are utilized in the creation of novel heterocyclic structures. A study demonstrated the use of a phosphine-mediated tandem reaction of ynones with 2-azido alcohols to construct 1,4-oxazepines. This method provides a valuable route for synthesizing biologically active heterocycles under mild conditions (François-Endelmond et al., 2010).

Synthesis of Pyrimido and Pyrido Oxazepines

The synthesis of pyrimido and pyrido oxazepines, such as 1,4-oxazepin-5-ones, has been explored. These compounds are synthesized through reactions involving various substituted 2-(alkylamino)ethanols. This process highlights the versatility of oxazepines in forming complex and diverse molecular structures (Santilli, Kim, & Wanser, 1972).

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methylpropyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.2ClH/c1-10(2)8-14-5-6-15-9-11-7-13-4-3-12(11)14;;/h10-13H,3-9H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONNURQCLTYSLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCOCC2C1CCNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate](/img/structure/B2401492.png)

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B2401497.png)

![Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate](/img/structure/B2401499.png)

![[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2401503.png)

![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2401505.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2401509.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2401513.png)